1,5,9-Trimethylcyclododeca-1,5,9-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9-Trimethylcyclododeca-1,5,9-triene is an organic compound with the molecular formula C15H24. It is a cyclic triene, meaning it contains three double bonds within a twelve-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9-Trimethylcyclododeca-1,5,9-triene can be synthesized through the cyclization of appropriate precursors under specific reaction conditions. One common method involves the trimerization of butadiene in the presence of catalysts such as titanium tetrachloride and ethylaluminum sesquichloride . This reaction typically requires controlled temperatures and pressures to achieve high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale trimerization processes. Companies like BASF have developed efficient methods to produce this compound, ensuring high purity and consistent quality . The production process may also involve purification steps such as distillation to remove impurities and byproducts.
Chemical Reactions Analysis
Types of Reactions
1,5,9-Trimethylcyclododeca-1,5,9-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated cyclic compounds.
Substitution: The compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Cyclododecanone and other ketones.
Reduction: Saturated cyclic hydrocarbons.
Substitution: Halogenated derivatives and other substituted cyclic compounds.
Scientific Research Applications
1,5,9-Trimethylcyclododeca-1,5,9-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,5,9-Trimethylcyclododeca-1,5,9-triene involves its ability to undergo various chemical transformations. The compound’s double bonds allow it to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis. Its molecular structure enables interactions with specific enzymes and receptors, which can be exploited in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
1,5,9-Cyclododecatriene: A similar cyclic triene with three double bonds but without methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: A smaller cyclic diene with two double bonds and two methyl groups.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: Another isomer with different positions of the methyl groups.
Uniqueness
1,5,9-Trimethylcyclododeca-1,5,9-triene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
21064-19-7 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10- |
InChI Key |
XOTMHDVYZZBKEJ-PEFAHGPYSA-N |
SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Key on ui other cas no. |
21064-19-7 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.